molecular formula C18H18N2O2S B2824094 1-(2-(5-(Furan-3-yl)thiophen-2-yl)ethyl)-3-(o-tolyl)urea CAS No. 2034568-13-1

1-(2-(5-(Furan-3-yl)thiophen-2-yl)ethyl)-3-(o-tolyl)urea

Cat. No.: B2824094
CAS No.: 2034568-13-1
M. Wt: 326.41
InChI Key: UZHSXUYBJKFHMZ-UHFFFAOYSA-N
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Description

1-(2-(5-(Furan-3-yl)thiophen-2-yl)ethyl)-3-(o-tolyl)urea is a useful research compound. Its molecular formula is C18H18N2O2S and its molecular weight is 326.41. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis of Novel Derivatives

    1-(2-(5-(Furan-3-yl)thiophen-2-yl)ethyl)-3-(o-tolyl)urea and related compounds are synthesized through various chemical reactions. For instance, reactions involving arene diazonium salts lead to the formation of hydrazo derivatives, while interactions with hydrazines result in pyrazolo[3,4-H][1,6]naphthyridine derivatives. Urea derivatives react to form pyrimido[4,5-H][1,6]naphthyridine derivatives (Abdelrazek, et al., 2010).

  • Computational Studies

    Quantum chemical calculations and computational studies on similar urea and thiourea derivatives, like 1,3-bis[(E)-furan-2-yl)methylene]urea, have been conducted. These studies involve analyses such as frontier molecular orbital energies and global parameters. These compounds demonstrate antibacterial and antifungal activities, and the computational results align well with experimental findings, suggesting the potential for such compounds in biological applications (Alabi, et al., 2020).

  • Chemical Properties and Reactivity

    The compound and its analogs have been part of studies focusing on their chemical properties and reactivity. For instance, studies have investigated the reactivity of various thiophene and furan derivatives in ethynylation reactions, showing the relative reactivity of these heterocycles towards specific synthesis systems (Sobenina, et al., 2014).

Properties

IUPAC Name

1-[2-[5-(furan-3-yl)thiophen-2-yl]ethyl]-3-(2-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2S/c1-13-4-2-3-5-16(13)20-18(21)19-10-8-15-6-7-17(23-15)14-9-11-22-12-14/h2-7,9,11-12H,8,10H2,1H3,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZHSXUYBJKFHMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NCCC2=CC=C(S2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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